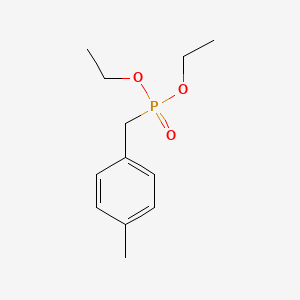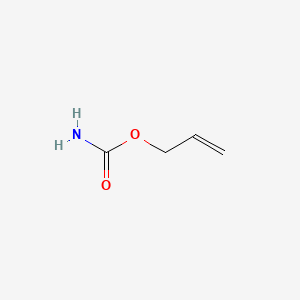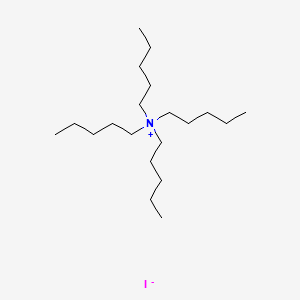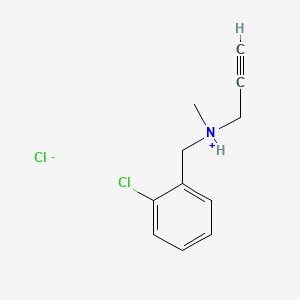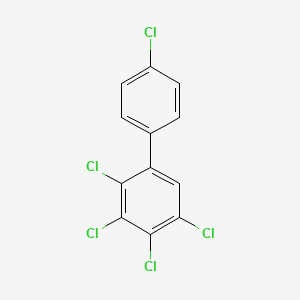
2,3,4,4',5-Pentachlorobiphenyl
Descripción general
Descripción
2,3,4,4',5-Pentachlorobiphenyl is a tetrachlorobenzene, a member of monochlorobenzenes and a pentachlorobiphenyl.
Aplicaciones Científicas De Investigación
1. Metabolic Studies
- Metabolism in Plants : Research has shown that 2,3,4,4',5-pentachlorobiphenyl is metabolically persistent in marsh plants, such as Veronica Beccabunga. It undergoes metabolism to form monohydroxy derivatives, both in free form and conjugated in plant tissues (Moza, Kilzer, Weisgerber, & Klein, 1976).
2. Photodechlorination Studies
- UV Irradiation in Alkaline 2-Propanol : this compound has been studied under UV irradiation in alkaline 2-propanol to understand its photodechlorination pathways. The study indicates the significant role of steric and electronic effects in controlling the dechlorination pattern of these compounds (Yao et al., 1997).
3. Synthesis and Chemical Properties
- Synthesis of Labelled Compounds : Research on synthesizing 14C-labelled this compound and other chlorinated biphenyls has been conducted, providing insights into the structures and preparation methods of these compounds (Bergman & Wachtmeister, 1977).
4. Environmental Toxicology
- Toxicological Assessments : Investigations into the toxicological effects of this compound have been conducted, such as studying its role in inducing aberrant mitosis in Chinese hamster cells and its interaction with other chemicals like triphenyltin (Jensen, Wiberg, Klasson-Wehler, & Onfelt, 2000).
5. Biochemical Interactions
- Interactions with Enzymes : Studies have examined the binding interactions of this compound with enzymes like pepsin, revealing changes in the enzyme's secondary structure and providing insight into potential health impacts (Yue et al., 2020).
6. Chemical Reactivity
- Reactions with Alkali : Research on the reactivity of this compound with alkali in 2-aminoethanol medium has been conducted, showing different pathways and products compared to other chlorobiphenyls (Gorbunova, Pervova, Saloutin, & Chupakhin, 2020).
7. Dechlorination and Degradation
- Catalytic Dechlorination in Soil : The effectiveness of palladium-iron bimetallic catalysts in dechlorinating this compound in soil has been studied, demonstrating its potential for environmental remediation (He, Li, Zhou, Ren, Fan, & Verkhozina, 2009).
Mecanismo De Acción
Target of Action
The primary targets of 2,3,4,4’,5-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These targets play crucial roles in cell viability, apoptosis, and thyroid function .
Mode of Action
PCB118 interacts with its targets by inducing changes in their expression levels. Specifically, PCB118 increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing the levels of NIS . This interaction results in changes in cell viability and apoptosis, as well as thyroid dysfunction .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . The compound increases the levels of Akt, p-Akt, and p-FoxO3a, and decreases the levels of NIS . This leads to changes in the transcriptional activities of FoxO3a and NIS promoters, affecting cell viability and apoptosis .
Pharmacokinetics
It is known that pcbs, in general, are persistent organic pollutants that can bioaccumulate in animal tissue and biomagnify in food chains .
Result of Action
The action of PCB118 results in thyroid cell dysfunction . Higher concentrations of PCB118 can inhibit cell viability in a concentration- and time-dependent manner . The compound also induces changes in the expression levels of Akt, p-Akt, p-FoxO3a, and NIS, leading to alterations in cell viability and apoptosis .
Action Environment
PCB118 is a persistent organic pollutant that can have significant impact on health and the environment, as it persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains . Therefore, environmental factors such as the presence of PCB118 in the food chain and its persistence in the environment can influence the compound’s action, efficacy, and stability.
Safety and Hazards
2,3,4,4’,5-Pentachlorobiphenyl is a poison by intraperitoneal route . When heated to decomposition, it emits toxic vapors of Cl . It is harmful if swallowed, toxic in contact with skin, causes skin irritation, harmful if inhaled, may cause cancer, may cause damage to organs through prolonged or repeated exposure, very toxic to aquatic life, and very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2,3,4,4’,5-Pentachlorobiphenyl plays a role in various biochemical reactions, primarily through its interaction with enzymes and proteins involved in xenobiotic metabolism. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . It interacts with the aryl hydrocarbon receptor (AhR), leading to the induction of responsive genes, including cytochrome P450 family CYP1A1 .
Cellular Effects
2,3,4,4’,5-Pentachlorobiphenyl has significant effects on various cell types and cellular processes. It induces inflammatory responses in the thyroid through the JNK and AhR-mediated pathways . This compound promotes the generation of interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and intercellular adhesion molecule-1 (ICAM-1) in a time- and dose-related manner . Additionally, it decreases sodium/iodide symporter (NIS) protein expression, disrupting thyroid structure and function . In endometrial cells, 2,3,4,4’,5-Pentachlorobiphenyl exposure affects receptivity and the methylation of HOXA10 .
Molecular Mechanism
At the molecular level, 2,3,4,4’,5-Pentachlorobiphenyl exerts its effects through various mechanisms. It binds to the AhR, activating transcriptional pathways that lead to the expression of phase I and II xenobiotic metabolizing enzymes . This compound also promotes calcium influx via store-operated Ca2+ entry (SOCE) channels, leading to thyrocyte autophagy . The activation of the TUBB3/DAPK2/MRLC/ATG9A pathway is another mechanism through which 2,3,4,4’,5-Pentachlorobiphenyl induces autophagy in thyroid cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,4’,5-Pentachlorobiphenyl change over time. Chronic exposure to this compound has been shown to produce long-term effects on cellular function, including alterations in DNA methylation and gene expression . Studies have demonstrated that prolonged exposure leads to increased implantation failures and defective uterine morphology during the implantation period . Additionally, the compound’s stability and persistence in the environment contribute to its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 2,3,4,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. Low concentrations can disrupt thyroid structure and function, while higher concentrations lead to more severe effects . In Fischer rat thyroid cell line-5 (FRTL-5) cells, higher concentrations of this compound inhibit cell viability and induce apoptosis in a concentration- and time-dependent manner . Additionally, prenatal exposure to 2,3,4,4’,5-Pentachlorobiphenyl alters DNA methylation patterns and disturbs the maturation process of progeny mouse oocytes .
Metabolic Pathways
2,3,4,4’,5-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. Human CYP2B6 and rat CYP2B1 metabolize this compound to 3-hydroxy-2,3,4,4’,5-pentachlorobiphenyl, while rat CYP1A1 metabolizes it to 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl . These metabolites have different toxicological properties, with 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl exhibiting neurodevelopmental toxicity .
Transport and Distribution
2,3,4,4’,5-Pentachlorobiphenyl is transported and distributed within cells and tissues through various mechanisms. It accumulates in adipose tissue, serum, and milk in mammals and is highly enriched in follicular fluid . The compound’s high hydrophobicity and persistence contribute to its bioaccumulation and long-distance migration in the environment . Additionally, it can enter the atmosphere through burning organic material and evaporation, followed by condensation at higher latitudes .
Subcellular Localization
The subcellular localization of 2,3,4,4’,5-Pentachlorobiphenyl affects its activity and function. It is known to disrupt the homeostasis of oxygenated regulatory lipid mediators, such as oxylipins, which are potential markers of exposure to aryl hydrocarbon receptor agonists . The compound’s interaction with cytochrome P450 enzymes and other biomolecules influences its localization within specific cellular compartments .
Propiedades
IUPAC Name |
1,2,3,4-tetrachloro-5-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSFWHOSHAKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074226 | |
| Record name | 2,3,4,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-37-0 | |
| Record name | PCB 114 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,4'5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4'5-Pentachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,4',5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86S23H0DSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


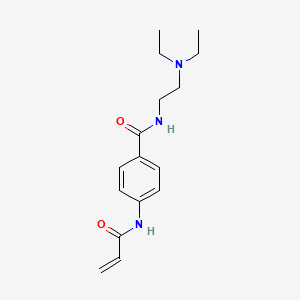
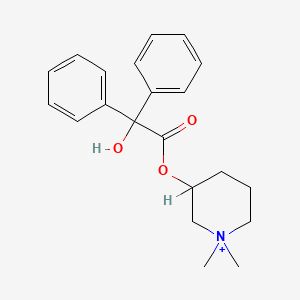
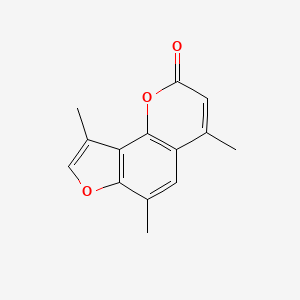
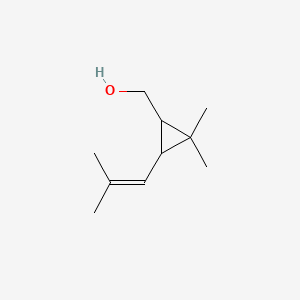
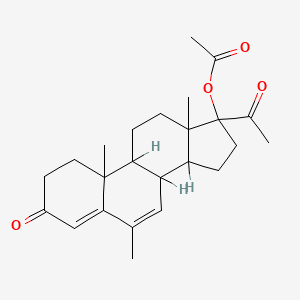
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)
